molecular formula C22H23ClF3N7O B11181954 N-(5-chloro-2-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

N-(5-chloro-2-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11181954
M. Wt: 493.9 g/mol
InChI Key: JTWYYLOJSBKTND-UHFFFAOYSA-N
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Description

N2-(5-CHLORO-2-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, a piperazine moiety, and several functional groups such as chloro, methoxy, and trifluoromethyl groups

Preparation Methods

The synthesis of N2-(5-CHLORO-2-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of the triazine ring with a piperazine derivative.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

N2-(5-CHLORO-2-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N2-(5-CHLORO-2-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N2-(5-CHLORO-2-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N2-(5-CHLORO-2-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties

Properties

Molecular Formula

C22H23ClF3N7O

Molecular Weight

493.9 g/mol

IUPAC Name

2-N-(5-chloro-2-methoxyphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H23ClF3N7O/c1-34-18-6-5-15(23)12-17(18)28-21-30-19(29-20(27)31-21)13-32-7-9-33(10-8-32)16-4-2-3-14(11-16)22(24,25)26/h2-6,11-12H,7-10,13H2,1H3,(H3,27,28,29,30,31)

InChI Key

JTWYYLOJSBKTND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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